An In-depth Technical Guide to the Synthesis and Characterization of Gatifloxacin-d4
An In-depth Technical Guide to the Synthesis and Characterization of Gatifloxacin-d4
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed technical overview of the synthetic pathways and analytical characterization of Gatifloxacin-d4, an isotopically labeled version of the fourth-generation fluoroquinolone antibiotic, Gatifloxacin. This guide is intended for professionals in pharmaceutical research and development who require a stable, labeled internal standard for pharmacokinetic (PK), bioequivalence, or metabolic studies.
While specific detailed protocols for the synthesis of Gatifloxacin-d4 are not extensively published, this guide outlines a robust and logical synthetic strategy based on established chemical principles and published syntheses of Gatifloxacin and other deuterated compounds. The characterization methods described are standard analytical techniques for confirming the identity, purity, and isotopic enrichment of the final product.
Physicochemical Properties
Gatifloxacin-d4 is structurally identical to Gatifloxacin, with the exception of four hydrogen atoms on the 3-methylpiperazine moiety being replaced by deuterium atoms. This substitution provides a distinct mass difference for mass spectrometric analysis without significantly altering the chemical properties of the molecule.
| Property | Value | Reference |
| IUPAC Name | 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)quinoline-3-carboxylic acid | [1][2] |
| Molecular Formula | C₁₉H₁₈D₄FN₃O₄ | [3] |
| Molecular Weight | 379.42 g/mol | [2][3] |
| Monoisotopic Mass | 379.18454134 Da | |
| Unlabeled CAS No. | 112811-59-3 | |
| Labeled CAS No. | 1190043-25-4 |
Proposed Synthesis of Gatifloxacin-d4
The most logical synthetic route to Gatifloxacin-d4 involves a condensation reaction between the stable quinolone core and a deuterated 2-methylpiperazine side chain. This approach ensures precise placement of the deuterium labels. The overall workflow is a two-part process: synthesis of the deuterated intermediate followed by the final coupling reaction.
Caption: Proposed synthesis workflow for Gatifloxacin-d4.
Experimental Protocol: Synthesis of the Quinolone Core
The synthesis of the Gatifloxacin quinolone core, 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid, is well-documented in the literature. This intermediate is typically prepared through a multi-step process starting from substituted benzoic acids, followed by condensation, cyclization, and hydrolysis reactions. For the purpose of this guide, it is assumed that this starting material is either commercially available or synthesized according to established methods.
Experimental Protocol: Proposed Synthesis of 2-Methylpiperazine-d4
The synthesis of the deuterated intermediate is critical. While several methods exist for synthesizing 2-methylpiperazine, a deuterated version can be prepared via reductive amination of a suitable precursor with a deuterium source.
Objective: To synthesize 2-methylpiperazine-d4 from ethylenediamine and a deuterated propylene glycol equivalent.
Materials:
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Ethylenediamine
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1,2-Propanediol-1,1,2-d3 (or similar deuterated precursor)
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Promoted copper catalyst
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Hydrogen gas (for reduction/cyclization)
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Solvent (e.g., Methanol or Ethanol)
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Standard glassware for high-pressure reactions
Procedure:
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In a high-pressure reactor, charge the vessel with ethylenediamine, the deuterated propanediol precursor, a suitable catalyst (e.g., promoted copper catalyst), and a solvent like methanol.
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Seal the reactor and purge with nitrogen gas, followed by pressurizing with hydrogen gas.
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Heat the reaction mixture to a specified temperature (e.g., 150-200°C) and maintain pressure for several hours to facilitate the cyclo-condensation reaction.
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After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
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Filter the reaction mixture to remove the catalyst.
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The filtrate, containing 2-methylpiperazine-d4, is then purified using distillation under reduced pressure to isolate the final product.
Experimental Protocol: Final Condensation Step
This final step involves the nucleophilic substitution of the fluorine atom at the C-7 position of the quinolone core by the deuterated piperazine.
Objective: To synthesize Gatifloxacin-d4 by condensing the quinolone core with 2-methylpiperazine-d4.
Materials:
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1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid (1 equivalent)
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2-methylpiperazine-d4 (2.1 equivalents)
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Dimethyl sulfoxide (DMSO)
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Acetonitrile or Toluene (for precipitation/washing)
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Nitrogen gas atmosphere
Procedure:
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Suspend 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid and 2.1 equivalents of 2-methylpiperazine-d4 in DMSO in a reaction flask under a nitrogen atmosphere.
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Heat the reaction mixture to approximately 55°C and maintain this temperature with stirring for 24 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Upon completion, cool the reaction mixture to room temperature or below (e.g., 5°C) to induce precipitation of the product. An anti-solvent like water, acetonitrile, or toluene can be added to facilitate this process.
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Hold the slurry at a low temperature for several hours to maximize yield.
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Filter the precipitate under vacuum, wash with a cold solvent (e.g., acetonitrile), and dry the solid under vacuum to obtain crude Gatifloxacin-d4.
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Further purification can be achieved by recrystallization from a suitable solvent such as methanol.
Characterization of Gatifloxacin-d4
Thorough characterization is essential to confirm the successful synthesis, determine the purity, and verify the isotopic incorporation of Gatifloxacin-d4.
Caption: Analytical workflow for Gatifloxacin-d4 characterization.
Mass Spectrometry (MS)
Mass spectrometry is the primary technique for confirming the mass of the deuterated compound and determining the level of isotopic enrichment.
Protocol:
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Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) in positive ion mode.
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Sample Preparation: Dissolve a small amount of Gatifloxacin-d4 in a suitable solvent (e.g., methanol or mobile phase) to a concentration of approximately 10-100 ng/mL.
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Expected Results: The precursor ion [M+H]⁺ should be observed at m/z ≈ 380.2. A comparison with the non-deuterated Gatifloxacin standard (m/z ≈ 376.2) confirms the incorporation of four deuterium atoms. The absence of a significant peak at m/z 376.2 in the deuterated sample indicates high isotopic purity.
| Compound | Theoretical [M+H]⁺ (m/z) | Key Observation |
| Gatifloxacin | ~376.17 | Parent compound mass. |
| Gatifloxacin-d4 | ~380.19 | +4 Da mass shift confirms deuteration. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unequivocal structural confirmation and verifies the exact location of the deuterium labels.
Protocol:
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Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or a suitable deuterated solvent.
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Experiments: ¹H NMR, ¹³C NMR, ¹⁹F NMR.
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Expected Results:
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¹H NMR: The most significant change will be the disappearance or significant reduction in the intensity of the signals corresponding to the four protons on the piperazine ring at the C2 and C5 positions. All other signals (e.g., cyclopropyl, aromatic, methoxy, and methyl protons) should remain consistent with the Gatifloxacin spectrum.
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¹³C NMR: The signals for the deuterated carbons (C2 and C5 of the piperazine ring) will appear as multiplets (typically triplets due to C-D coupling) and may be shifted slightly upfield compared to the non-deuterated spectrum.
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¹⁹F NMR: A single signal is expected, confirming the presence of the fluorine atom on the quinolone ring.
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| Nucleus | Gatifloxacin | Gatifloxacin-d4 (Expected) |
| ¹H | Signals present for protons at piperazine C2 & C5 positions. | Signals for C2-H₂ and C5-H₂ are absent or greatly diminished. |
| ¹³C | Singlet signals for carbons at piperazine C2 & C5 positions. | Triplet signals (due to C-D coupling) for C2 & C5 carbons. |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of the synthesized Gatifloxacin-d4 and to separate it from any starting materials or side products.
Protocol:
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System: A standard HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
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Detection: UV at 293 nm.
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Data Analysis: The purity is determined by calculating the area percentage of the main Gatifloxacin-d4 peak relative to the total area of all observed peaks. A purity of >95% is typically required for use as an analytical standard.
| HPLC Parameter | Recommended Conditions |
| Mobile Phase | Acetonitrile : 0.02 M Disodium Hydrogen Phosphate Buffer (pH 3.3) (25:75, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temp. | Ambient (25 ± 2 °C) |
| Expected Retention Time | ~2.7 minutes (may vary slightly from non-deuterated standard) |
